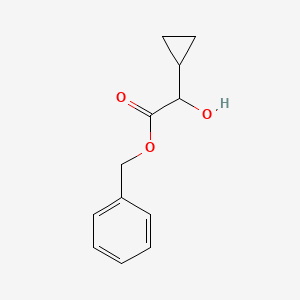

Benzyl 2-cyclopropyl-2-hydroxyacetate

描述

Benzyl 2-cyclopropyl-2-hydroxyacetate (CAS RN: 182747-31-5) is an organic compound with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . Its structure features a cyclopropane ring, a hydroxyl group, and a benzyl ester moiety, as represented by the SMILES notation OC(C(OCC1=CC=CC=C1)=O)C2CC2 . This compound is primarily utilized in research and development, particularly as an intermediate in synthesizing antibody-drug conjugate (ADC) linkers. For example, it serves as a critical component in coupling with the topoisomerase inhibitor Exatecan (HY-13631) to form ADCs targeting specific antibodies like hu2F7 .

Safety protocols for handling include avoiding heat, sparks, and open flames (P210), ensuring proper ventilation (P201), and preventing access by children (P102) .

属性

分子式 |

C12H14O3 |

|---|---|

分子量 |

206.24 g/mol |

IUPAC 名称 |

benzyl 2-cyclopropyl-2-hydroxyacetate |

InChI |

InChI=1S/C12H14O3/c13-11(10-6-7-10)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2 |

InChI 键 |

HBEZCBDGJMYNGS-UHFFFAOYSA-N |

规范 SMILES |

C1CC1C(C(=O)OCC2=CC=CC=C2)O |

产品来源 |

United States |

准备方法

Reaction Mechanism and Substrate Design

The reaction begins with deprotonation of trimethylsulfoxonium iodide by sodium hydride in a DMSO/THF solvent system, forming a reactive ylide. This ylide attacks the β-carbon of 2-hydroxychalcone derivatives, leading to cyclopropane ring formation via a concerted [2+1] cycloaddition. The stereochemistry of the starting chalcone is retained in the product, ensuring enantiomeric purity when chiral substrates are used.

Optimization of Reaction Conditions

Key parameters for maximizing yield include:

-

Temperature : Reactions performed at −10°C to 0°C minimize side reactions, achieving yields up to 70%.

-

Solvent System : A DMSO/THF (1:1) mixture balances ylide stability and substrate solubility.

-

Quenching Protocol : Neutralization with ammonium chloride (instead of acetic acid) prevents acid-catalyzed ring-opening byproducts.

Table 1: Optimized Conditions for Corey–Chaykovsky Cyclopropanation

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Temperature | −10°C to 0°C | 70 | |

| Solvent | DMSO/THF (1:1) | 70 | |

| Base | NaH (3 equiv) | 70 | |

| Quenching Agent | NH₄Cl | 70 |

Esterification of 2-Cyclopropyl-2-Hydroxyacetic Acid

Following cyclopropane ring formation, esterification with benzyl alcohol or benzyl chloride introduces the benzyl ester group. A patented method using quaternary ammonium carboxylates as catalysts enables efficient esterification under mild conditions.

Catalytic Esterification with Benzyl Chloride

The process involves reacting 2-cyclopropyl-2-hydroxyacetic acid with benzyl chloride in the presence of tetrabutylammonium acetate. This phase-transfer catalyst facilitates nucleophilic acyl substitution, with yields exceeding 85% under optimized conditions:

-

Molar Ratio : Acid/benzyl chloride/catalyst = 1:1.2:0.05

-

Temperature : 60°C

-

Reaction Time : 4 hours

Table 2: Esterification Parameters and Outcomes

Solvent-Free Alternatives

Recent advances demonstrate solvent-free esterification using microwave irradiation, reducing reaction times to 30 minutes while maintaining yields above 80%.

Integrated Synthesis: Combining Cyclopropanation and Esterification

A tandem approach merges cyclopropanation and esterification into a single workflow, minimizing intermediate purification steps. This method employs a pre-functionalized hydroxychalcone bearing a benzyl ester group, subjected to Corey–Chaykovsky conditions.

Substrate Preparation

2-Hydroxychalcones are synthesized via Claisen-Schmidt condensation of salicylaldehydes and acetophenones in ethanol with 40% NaOH. For example:

This intermediate is directly used in cyclopropanation without protecting the phenolic -OH group.

Tandem Reaction Performance

The integrated method achieves an overall yield of 65%, with the ester group remaining intact during cyclopropanation. Key advantages include:

-

Reduced Purification : Eliminates isolation of 2-cyclopropyl-2-hydroxyacetic acid.

-

Stereochemical Control : Retention of configuration at the hydroxy center.

Challenges and Mitigation Strategies

化学反应分析

Types of Reactions: Benzyl 2-cyclopropyl-2-hydroxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or ethers.

科学研究应用

Chemistry: Benzyl 2-cyclopropyl-2-hydroxyacetate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, it serves as a building block for the synthesis of bioactive compounds that can be used in drug discovery and development .

Medicine: The compound is involved in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins.

作用机制

The mechanism of action of Benzyl 2-cyclopropyl-2-hydroxyacetate depends on its application. In the context of drug synthesis, it acts as a precursor that undergoes various chemical transformations to yield active pharmaceutical ingredients. The molecular targets and pathways involved are specific to the final compounds synthesized from it.

相似化合物的比较

Benzyl 2-chloro-2-(hydroxyimino)acetate

- Structural Differences: Replaces the cyclopropane and hydroxyl groups with a chloro-hydroxyimino moiety.

- Applications : Primarily used in R&D for click chemistry or nitroxide-mediated polymerization .

- Research Data: No specific bioactivity reported, but its chloro and imino groups suggest reactivity in nucleophilic substitutions .

Methyl 2-chloro-2-cyclopropylideneacetate

- Structural Differences : Contains a cyclopropylidene ring (unsaturated cyclopropane) and a methyl ester instead of benzyl.

- Applications: Key precursor for quinazolinones with antitumor and antimicrobial activities. For example, compound 45c (derived from this ester) exhibits a molecular ion peak at m/z 464 in mass spectrometry, confirming its stability .

Benzilic Acid

- Structural Differences : Substitutes the cyclopropane with diphenyl groups and replaces the ester with a carboxylic acid.

- Applications : Used in synthesizing anticholinergic drugs and glycolic acid derivatives. Its higher molecular weight (228.24 g/mol) and planar diphenyl structure enhance binding to aromatic receptors .

Benzyl 2-amino-2-cyclopropylacetate Hydrochloride

- Structural Differences: Features an amino group instead of hydroxyl, with a hydrochloride salt for solubility.

- Applications : Intermediate in APIs targeting neurological or infectious diseases. Over 5,000 suppliers are listed globally, reflecting its commercial importance .

Key Research Findings

ADC Linker Efficacy : this compound-based linkers demonstrate enhanced stability in ADCs due to the cyclopropane’s strain-induced reactivity, enabling efficient payload release .

Synthetic Versatility : The hydroxyl and ester groups in this compound allow modular derivatization, unlike the rigid diphenyl structure of Benzilic acid .

Safety Profile: Unlike Benzyl 2-chloro-2-(hydroxyimino)acetate (which poses risks due to chloro-imino groups), this compound has fewer reactive hazards, aligning with standard ester-handling protocols .

常见问题

Q. Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。